
4-((2-hydroxy-2-phenylethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2-hydroxy-2-phenylethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C23H19N3O4 and its molecular weight is 401.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Properties and Molecular Probes
The fluorescence properties of certain 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones have been evaluated for potential use as molecular fluorescent probes. These studies suggest that the amino group substituted with various alkyl moieties, including those with terminal functional groups like hydroxy or amino, could enable the binding of a 3-hydroxyquinolin-4(1H)-one fluorescence label to biomolecules. This application could be crucial for biological labeling and imaging, providing insights into the dynamic processes within cells and tissues K. Motyka et al., 2011.
Cytotoxic Activity and Cancer Research
Another significant application area is in the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives for their cytotoxic activity against various cancer cell lines. The design of these compounds draws on structure–activity relationship studies from similar cytotoxic derivatives, with the aim of identifying new therapeutic agents for cancer treatment. Some of these compounds have demonstrated promising cytotoxic activity, indicating potential as anticancer agents Jasna Kadrić et al., 2014.
Anticancer and Fluorescence Agents
Further extending the research into anticancer applications, the preparation of 2-phenyl-3-hydroxyquinoline-4(1H)-one-5-carboxamides has been explored for their potential as both anticancer and fluorescence agents. These compounds, synthesized using a variety of starting materials, have been tested for their cytotoxic activity towards different cancer and non-malignant cell lines. Their fluorescent properties have also been evaluated, offering a dual functionality that could be beneficial for both therapeutic and diagnostic purposes in oncology Petr Funk et al., 2015.
Antimicrobial Studies
Compounds within the quinolin-2(1H)-one class have also been investigated for their antimicrobial properties. For instance, certain derivatives have shown activity against a range of bacterial species, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents that could be used to treat various bacterial infections, addressing the growing concern over antibiotic resistance A. El-Sonbati et al., 2016.
Properties
IUPAC Name |
4-[(2-hydroxy-2-phenylethyl)amino]-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c27-20(16-9-3-1-4-10-16)15-24-21-18-13-7-8-14-19(18)25(17-11-5-2-6-12-17)23(28)22(21)26(29)30/h1-14,20,24,27H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCGXRLSEKSUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2470361.png)
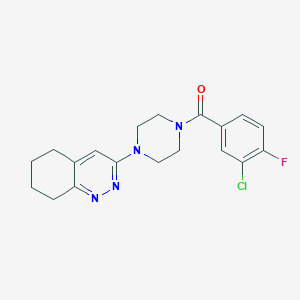
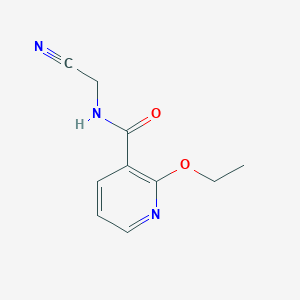
![8-(4-ethoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2470368.png)
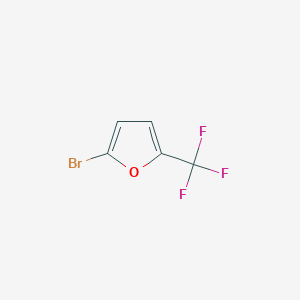
![6-[1-(2-fluorobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2470370.png)
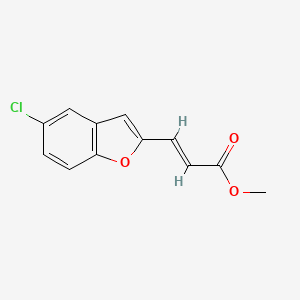
![N1-cycloheptyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2470376.png)
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one](/img/structure/B2470378.png)
![N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2470379.png)
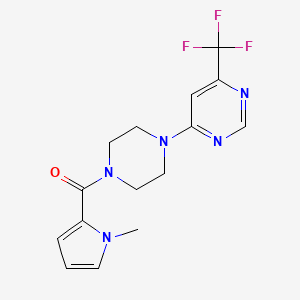
![3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2470382.png)
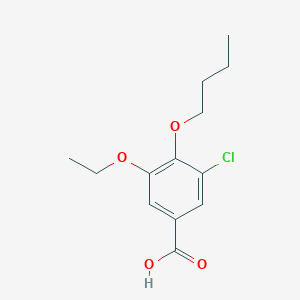
![N-(3,4-dimethoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2470384.png)
